molecular formula C15H14O3 B191184 (R)-Equol CAS No. 221054-79-1

(R)-Equol

Cat. No. B191184
M. Wt: 242.27 g/mol
InChI Key: ADFCQWZHKCXPAJ-LBPRGKRZSA-N
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Description

This section should provide an overview of “®-Equol”, including its discovery, sources, and general properties.





  • Synthesis Analysis

    This part would detail the methods and processes used to synthesize “®-Equol”, including any catalysts or conditions required.





  • Molecular Structure Analysis

    Here, the molecular structure of “®-Equol” would be analyzed, discussing aspects like its molecular formula, bond lengths and angles, and any notable structural features.





  • Chemical Reactions Analysis

    This section would explore the chemical reactions that “®-Equol” undergoes, including its reactivity and the products it forms.





  • Physical And Chemical Properties Analysis

    This section would detail the physical and chemical properties of “®-Equol”, such as its melting and boiling points, solubility, and stability.




  • Safety And Hazards

    This part would discuss any safety concerns associated with “®-Equol”, including its toxicity, any precautions that need to be taken when handling it, and its environmental impact.




  • Future Directions

    This section would discuss potential future research directions for “®-Equol”, including any unanswered questions or potential applications that could be explored.




    properties

    IUPAC Name

    (3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ADFCQWZHKCXPAJ-LBPRGKRZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H14O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID101318590
    Record name (+)-Equol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID101318590
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    242.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-Equol

    CAS RN

    221054-79-1
    Record name (+)-Equol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=221054-79-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Equol, (+)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221054791
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (+)-Equol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID101318590
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name EQUOL, (+)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V8RAP1HXA
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    572
    Citations
    KDR Setchell, X Zhao, P Jha, JE Heubi… - The American journal …, 2009 - academic.oup.com
    … Plasma and urinary [ 13 C]R-equol and [ 13 C]S-equol concentrations were measured by tandem mass spectrometry. …
    Number of citations: 102 academic.oup.com
    KDR Setchell, C Clerici - The Journal of nutrition, 2010 - academic.oup.com
    Equol [7-hydroxy-3-(4′-hydroxyphenyl)-chroman], an isoflavan produced by intestinal bacteria in response to soy isoflavone intake in some but not all humans, exhibits a wide range of …
    Number of citations: 204 academic.oup.com
    ED Lephart - International Journal of Molecular Sciences, 2017 - mdpi.com
    … at 76% of R-equol levels. In summary, R-equol demonstrated the greatest gene inhibition for MMP 1, MMP 3 and MMP 9 among the compounds tested (Table 5). This R-equol inhibitory …
    Number of citations: 49 www.mdpi.com
    PJ Magee, P Allsopp, A Samaletdin… - European journal of …, 2014 - Springer
    … Anti-invasive effects were also observed with R-equol at 2.5 and 10 μM though overall equipotent effects were induced by all compounds. Inhibition of invasion induced by all three …
    Number of citations: 84 link.springer.com
    ED Lephart - Journal of Functional Foods, 2021 - Elsevier
    … There were two purposes for this investigation: 1) determine if S- and/or R-equol is present in … By HPLC analysis, 6 of the 7 foods tested had S-equol and/or R-equol present. Topically …
    Number of citations: 9 www.sciencedirect.com
    M Tanaka, S Fujii, H Inoue, N Takahashi… - The Journal of …, 2022 - academic.oup.com
    Background Equol, a metabolite of daidzein, binds to the estrogen receptor with greater affinity than daidzein and exhibits various biological properties. It exists as an enantiomer, either …
    Number of citations: 2 academic.oup.com
    RS Muthyala, YH Ju, S Sheng, LD Williams… - Bioorganic & medicinal …, 2004 - Elsevier
    … Equol is a chiral molecule that can exist as the enantiomers R-equol and S-equol. To study … ]=6.7 nM; β/α=16), whereas R-equol binds more weakly and with a preference for ERα (K i […
    Number of citations: 544 www.sciencedirect.com
    KDR Setchell, C Clerici - The Journal of nutrition, 2010 - academic.oup.com
    Equol, first isolated from equine urine in 1932 and identified 50 years later in human urine as a metabolite of the soy isoflavones, daidzin and daidzein, is produced by intestinal bacteria …
    Number of citations: 511 academic.oup.com
    S Shinkaruk, C Carreau, G Flouriot… - Nutrients, 2010 - mdpi.com
    … activations induced by R-equol (10 µM) is not different from racemic equol. R-equol induces a … Interestingly, the highest concentration of R-equol (10 µM) induces a stronger ERβ …
    Number of citations: 24 www.mdpi.com
    KDR Setchell, C Clerici, ED Lephart… - … American journal of …, 2005 - academic.oup.com
    … Chiral-phase HPLC-electrospray ionization–mass spectrometry (ESI-MS) analysis of the plasma collected 2 h after administration of R-equol to a healthy adult (left), which confirmed its …
    Number of citations: 586 academic.oup.com

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